3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

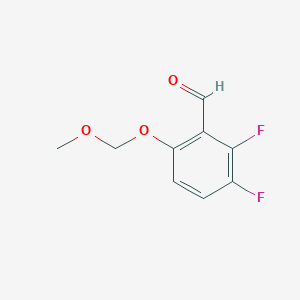

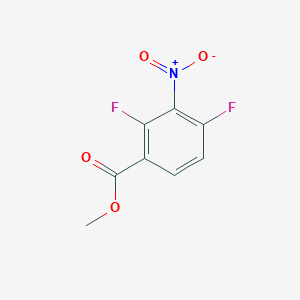

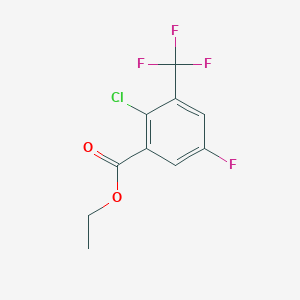

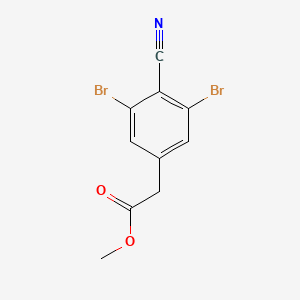

3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, 95% is a chemical compound used in scientific research. It has unique properties and finds applications in various fields such as organic synthesis, pharmaceuticals, and material sciences. The molecular formula of this compound is C10H7Br2NO2 and it has a molecular weight of 332.98 .

Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester consists of a benzene ring substituted with two bromo groups at the 3 and 5 positions, a cyano group at the 4 position, and a methyl ester group attached to the benzene ring via an acetic acid moiety .Aplicaciones Científicas De Investigación

Chemical Modification and Application Potential

Chemical modification of biopolymers, such as xylan derivatives, shows promise in creating biopolymer ethers and esters with specific properties tailored by functional groups, substitution degrees, and patterns. Such modifications have led to the synthesis of novel xylan esters capable of forming nanoparticles for potential drug delivery applications, alongside applications as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Food Safety and Contaminants

In the context of food safety, fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified as chemical toxicants with possible nephrotoxicity and testicular toxicity, found in various food categories. Their detection even in human breast milk highlights the importance of understanding the absorption, distribution, and mitigation strategies of such esters (Gao et al., 2019).

Heterocyclic Compound Synthesis

The reactivity of specific compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, in synthesizing heterocyclic compounds illustrates the potential for chemical compounds, including possibly 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester, to serve as building blocks in creating a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Biodegradable Polymers and Chemical Kinetics

Lactic acid production from biomass illustrates the biotechnological routes for deriving valuable chemicals from basic compounds. Similar processes could be explored for the conversion of compounds like 3,5-Dibromo-4-cyano-benzeneacetic acid methyl ester into useful derivatives for the synthesis of biodegradable polymers and other green chemistry applications (Gao et al., 2011).

Mecanismo De Acción

Mode of Action

. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

. These properties could potentially impact the bioavailability of the compound.

Propiedades

IUPAC Name |

methyl 2-(3,5-dibromo-4-cyanophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUPQYZPWFAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,5-dibromo-4-cyanophenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)